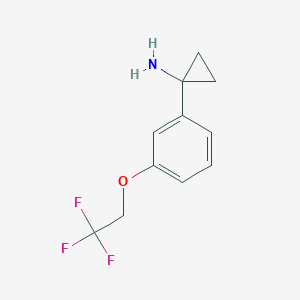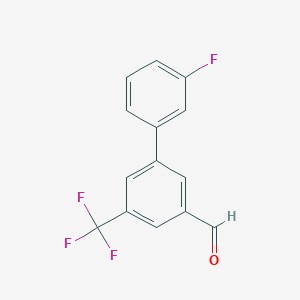
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a chemical compound with the molecular formula C10H20MoN2O2S4 and a molecular weight of 424.5 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The compound can undergo substitution reactions where the N,N-diethylcarbamodithioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) compounds, while reduction reactions may produce molybdenum(IV) compounds .
科学研究应用
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of high-performance materials and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons in redox reactions. It can also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
相似化合物的比较
Similar Compounds
Molybdenum trioxide: A common molybdenum compound used in various industrial applications.
Molybdenum disulfide: Known for its lubricating properties and use in high-performance materials.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to act as a catalyst in various reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C10H20MoN2O2S4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 |
InChI 键 |
VEIIJBMUSYIGRD-UHFFFAOYSA-L |
规范 SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)









